2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

This compound offers a unique pharmacophore with an N1-ethanamine spacer and C4-benzylpiperazine motif. It is ideal for kinase-focused screening panels and as a chemical biology probe. The free primary amine enables direct conjugation to fluorophores, biotin, or solid supports for target ID or pull-down assays, providing a superior starting point for hit-to-lead optimization over generic pyrazolo[3,4-d]pyrimidine scaffolds.

Molecular Formula C18H23N7
Molecular Weight 337.431
CAS No. 1105196-37-9
Cat. No. B2629378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine
CAS1105196-37-9
Molecular FormulaC18H23N7
Molecular Weight337.431
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCN
InChIInChI=1S/C18H23N7/c19-6-7-25-18-16(12-22-25)17(20-14-21-18)24-10-8-23(9-11-24)13-15-4-2-1-3-5-15/h1-5,12,14H,6-11,13,19H2
InChIKeyHRUZOHHWKOXNKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine (CAS 1105196-37-9) – A Pyrazolopyrimidine Research Compound for Kinase-Targeted Studies


2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine (CAS 1105196-37-9) is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidine core linked to a benzylpiperazine moiety via an ethanamine spacer [1]. This compound belongs to the broader class of 1H-pyrazolo[3,4-d]pyrimidine derivatives, a scaffold widely investigated as kinase inhibitors, particularly targeting CDK2 and other cyclin-dependent kinases [2]. The compound is commercially available as a screening compound (e.g., Life Chemicals product F2135-0809) for early-stage drug discovery research [3]. However, its specific biological activity profile remains sparsely characterized in the public domain, with quantitative differentiation data relative to close analogs being extremely limited.

Procurement Risk Alert for 2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine: Why Class-Level Substitution Is Not Supported by Evidence


Substituting 2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine with a generic pyrazolo[3,4-d]pyrimidine or another piperazine-containing analog is inadvisable without experimental verification. While many pyrazolo[3,4-d]pyrimidines exhibit kinase inhibition, the specific substitution pattern—an N1-ethanamine chain and a C4-(4-benzylpiperazin-1-yl) group—creates a unique pharmacophore that can profoundly alter target selectivity, binding kinetics, and physicochemical properties such as logP and hydrogen-bonding capacity [1]. For example, replacing the N1-ethanamine with a benzyl group (as in CAS 903194-66-1) eliminates the primary amine, which may serve as a critical hydrogen-bond donor or a handle for further conjugation . The limited public data on the target compound’s potency and selectivity means that even structurally similar analogs cannot be assumed to be functionally equivalent, making compound-specific validation essential for any procurement decision.

Quantitative Differentiation Evidence for 2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine (CAS 1105196-37-9)


Structural Differentiation: N1-Ethanamine vs. N1-Benzyl Replacement

The target compound features an N1-ethanamine substituent, which distinguishes it from the closely related N1-benzyl analog (CAS 903194-66-1). Computed physicochemical properties from PubChem show that the ethanamine group reduces logP by approximately 1.7 units and increases the hydrogen bond donor count by 1 compared to the benzyl analog, potentially enhancing aqueous solubility and altering target binding interactions [1] . No experimental IC50 or Ki data for the target compound are publicly available for direct potency comparison.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Kinase Inhibition Class-Level Inference: CDK2 as a Potential Target

Vendor information suggests that this compound inhibits cyclin-dependent kinase 2 (CDK2), a key cell cycle regulator . This claim is consistent with the broader pyrazolo[3,4-d]pyrimidine class, where several derivatives have demonstrated CDK2/cyclin A2 inhibitory activity (e.g., compounds 13, 14, and 15 in Nassar et al. 2022 with IC50 values of 0.081, 0.057, and 0.119 μM, respectively) [1]. However, no quantitative IC50 or selectivity data for the target compound against CDK2 or any other kinase are publicly available, and the class-level inference alone does not establish equipoise or superiority with those lead compounds.

Cancer Biology Kinase Inhibition CDK2

Commercial Availability and Purity Specification as a Screening Compound

The compound is commercially available from Life Chemicals (catalog number F2135-0809) as part of a screening compound library, with a specified purity of 90%+ [1]. This is comparable to other research-grade screening compounds in the same library. The compound's molecular weight (337.4 g/mol) and calculated hydrogen bond acceptor count (6) place it within favorable ranges for lead-like chemical space [2]. However, no specific lot-to-lot reproducibility data, stability under storage conditions, or formulation solubility data are publicly disclosed.

Compound Sourcing Screening Library Quality Control

Evidence-Based Application Scenarios for 2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine


Early-Stage Kinase Profiling and Screening Library Expansion

Given its commercial availability and structural novelty relative to common pyrazolo[3,4-d]pyrimidine libraries, this compound can be included in kinase-focused screening panels to identify novel targets. Its N1-ethanamine group offers a synthetic handle for further derivatization, making it a versatile starting point for hit-to-lead optimization programs targeting CDK2 or other kinases [1] .

Physicochemical Comparator in Medicinal Chemistry SAR Studies

The compound's unique combination of an N1-ethanamine and a C4-benzylpiperazine substituent allows direct comparison with N1-benzyl analogs (e.g., CAS 903194-66-1) to evaluate the impact of the N1 substituent on logP, solubility, and permeability, as suggested by the computed property differences (ΔlogP ≈ -1.7) [1] . This can inform the design of new analogs with improved drug-like properties.

Chemical Biology Tool for Functional Group Conjugation

The primary amine on the ethanamine chain can be readily conjugated to fluorophores, biotin, or solid supports, enabling the compound to be used as a chemical biology probe for target identification or pull-down assays once its protein target is experimentally confirmed .

Quote Request

Request a Quote for 2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.